molecular formula C15H19N3O4S2 B2795721 N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide CAS No. 1002483-98-8

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide

Cat. No. B2795721
M. Wt: 369.45
InChI Key: BIMXDLZOGWFTGL-UHFFFAOYSA-N
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Description

“N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” is a chemical compound with the molecular formula C15H19N3O4S2 and a molecular weight of 369.451. It is offered by various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide”. However, there are general methods for synthesizing pyridazine derivatives3. These methods involve reactions such as the inverse electron demand Diels-Alder reaction, unexpected C-C bond cleavage, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations3.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide”. However, the molecular interactions of similar compounds have been studied using docking studies4.



Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide”. However, pyridazine derivatives have been involved in a variety of reactions, including aza-Diels-Alder reactions and the formation of pyridazinium salts3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” are not specified in the available resources.


Scientific Research Applications

Sulfonamide Inhibitors in Therapy and Research

Sulfonamide compounds, including N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide, have been recognized for their broad therapeutic potential, ranging from antibacterial to antitumor applications. These compounds have played a significant role in the development of various drugs targeting a wide array of conditions. For instance, sulfonamides have been used as HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease, showcasing their versatility and importance in medicinal chemistry (Gulcin & Taslimi, 2018). Their application extends beyond antibacterial uses, contributing to advancements in treating glaucoma, inflammation, and even dandruff.

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of sulfonamide compounds has been a subject of interest due to their potential health benefits. Studies have explored the reaction pathways and mechanisms underlying their antioxidant activity, which is crucial for understanding their effectiveness and potential side effects. For example, research on the ABTS radical cation-based assays has highlighted the complexity of reactions involved in measuring antioxidant capacity, emphasizing the need for further exploration to fully understand the implications of sulfonamide-based antioxidants (Ilyasov et al., 2020).

From Antibacterial to Antitumour Agents

The transition of sulfonamides from primarily antibacterial agents to potential antitumor agents underscores the evolving understanding of their pharmacological properties. Research has delved into the structure-activity relationships and mechanisms of action of sulfonamides, revealing their capability to target various tumors effectively. This shift towards antitumor applications represents a significant advancement in the utilization of sulfonamide compounds for therapeutic purposes (Azevedo-Barbosa et al., 2020).

Safety And Hazards

The safety and hazards associated with “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” are not specified in the available resources. However, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that these compounds are non-toxic to human cells4.


Future Directions

The future directions for “N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide” are not specified in the available resources. However, similar compounds have shown promise in their anti-tubercular activity, indicating their potential for further development4.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-10-24(21,22)18-13-7-5-6-12(11-13)14-8-9-15(17-16-14)23(19,20)4-2/h5-9,11,18H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXDLZOGWFTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propane-1-sulfonamide

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